molecular formula C22H15ClN2O4 B1243397 Cppha CAS No. 693288-97-0

Cppha

Número de catálogo: B1243397
Número CAS: 693288-97-0
Peso molecular: 406.8 g/mol
Clave InChI: UFOUABRZSDGGAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Cppha plays a crucial role in biochemical reactions by modulating the activity of mGluR5. It does not exhibit agonist activity on its own but enhances the receptor’s response to glutamate and other agonists such as quisqualate and 3,5-dihydroxyphenylglycine (DHPG). This compound interacts with mGluR5 by binding to a novel allosteric site, distinct from the orthosteric binding site of the receptor . This interaction results in a leftward shift of the dose-response curves for glutamate and other agonists, thereby potentiating their effects .

Cellular Effects

This compound influences various cellular processes by modulating mGluR5 activity. In neurons, this compound enhances the receptor’s response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to potentiate NMDA receptor-mediated currents in hippocampal neurons, which are crucial for synaptic plasticity and memory formation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to a novel allosteric site on mGluR5. This binding enhances the receptor’s response to glutamate and other agonists without directly activating the receptor. This compound’s modulation of mGluR5 activity leads to increased calcium influx and activation of downstream signaling pathways, including the MAPK/ERK pathway. This can result in changes in gene expression and synaptic plasticity, which are essential for learning and memory .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances mGluR5 activity and improves cognitive function without causing adverse effects. At higher doses, this compound can lead to overstimulation of mGluR5, resulting in excitotoxicity and potential neurotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with mGluR5. The compound enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. This can affect metabolic flux and metabolite levels, particularly in neurons where mGluR5 is highly expressed .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with specific transporters. The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within cells can impact its activity and function, particularly in neurons where it modulates mGluR5 activity .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with mGluR5. The compound’s activity is influenced by its localization, as it needs to be in close proximity to the receptor to exert its modulatory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de CPPHA implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Una ruta sintética común incluye la reacción de cloruro de 4-cloro-2-nitrobencilo con ftalimida para formar el compuesto intermedio, que luego se reduce a la amina correspondiente . Esta amina se hace reaccionar posteriormente con cloruro de 2-hidroxibenzoílo para producir this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Aplicaciones Científicas De Investigación

Key Characteristics of CPPHA

Property Details
Chemical Structure N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
Mechanism of Action Positive allosteric modulation of mGluR1 and mGluR5
Binding Site Unique allosteric site on mGluR5
Applications Neuroscience research, pharmacology, potential therapeutic strategies

Allosteric Modulation in Neuroscience

This compound serves as a crucial pharmacological tool for studying the complex allosteric modulation of metabotropic glutamate receptors. Its unique binding characteristics allow researchers to investigate receptor structure-activity relationships and explore potential therapeutic avenues for neurological disorders such as schizophrenia, anxiety, and depression .

Case Study: Modulation of mGluR5

Research indicates that this compound enhances mGluR5-mediated responses by potentiating glutamate signaling. In functional assays involving HEK293 cells expressing mGluR5, this compound demonstrated the ability to increase calcium mobilization in response to suboptimal glutamate concentrations. This effect highlights its potential for therapeutic applications in conditions characterized by impaired glutamatergic signaling .

Memory and Learning Enhancement

Due to its role in enhancing long-term potentiation (LTP), this compound is being investigated for its potential to improve memory and learning processes. Studies have shown that positive allosteric modulators like this compound can facilitate synaptic plasticity, which is essential for cognitive functions .

Research Findings

  • Enhancement of LTP : In animal models, this compound has been shown to facilitate LTP induction, suggesting its utility in developing treatments for cognitive deficits associated with various psychiatric disorders .

Therapeutic Strategies for Psychiatric Disorders

Given its pharmacological profile, this compound is being explored as a candidate for new therapeutic strategies targeting psychiatric conditions. Its ability to selectively modulate mGluR5 responses offers a novel approach compared to traditional treatments that primarily focus on monoaminergic systems.

Potential Benefits

  • Reduced Side Effects : By targeting specific allosteric sites on receptors, this compound may offer a more refined therapeutic effect with fewer side effects compared to conventional drugs.
  • Diverse Applications : The modulation of different signaling pathways through distinct binding sites could lead to innovative treatments for conditions such as depression and anxiety disorders .

Mecanismo De Acción

CPPHA ejerce sus efectos uniéndose a un nuevo sitio alostérico en los receptores metabotrópicos de glutamato mGluR1 y mGluR5. Esta unión mejora la respuesta del receptor a su ligando natural, el glutamato, al potenciar la actividad del receptor. Los objetivos moleculares de this compound incluyen el dominio transmembrana de siete de los receptores, donde induce cambios conformacionales que aumentan la activación del receptor.

Comparación Con Compuestos Similares

Comparación con otros compuestos similares: CPPHA es único en su capacidad para actuar como un modulador alostérico positivo en un nuevo sitio en mGluR1 y mGluR5. A diferencia de otros moduladores como VU-29 y MPEP, this compound no se une a los sitios alostéricos clásicos.

Lista de compuestos similares:

  • VU-29
  • MPEP
  • CDPPB
  • 5MPEP

Conclusión

N-{4-cloro-2-[(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]fenil}-2-hidroxibenzamida (this compound) es un compuesto significativo en el campo de la investigación neurocientífica. Su mecanismo de acción único y sus posibles aplicaciones terapéuticas lo convierten en una herramienta valiosa para estudiar los receptores metabotrópicos de glutamato y desarrollar nuevos tratamientos para trastornos del sistema nervioso central.

Actividad Biológica

CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) is a small molecule recognized as a positive allosteric modulator of metabotropic glutamate receptors, specifically mGluR5. Its biological activity has garnered significant attention due to its potential implications in neurological research and therapeutic applications, particularly in conditions such as schizophrenia, anxiety, and depression.

This compound functions by binding to a unique allosteric site on the mGluR5 receptor, distinct from where glutamate binds. This interaction enhances the receptor's response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways crucial for neuronal communication and function. Notably, this compound does not exhibit agonist activity on its own but potentiates the effects of other agonists significantly.

Potentiation of mGluR5 Activity

Research indicates that this compound can increase the activity of mGluR5 by shifting the concentration-response curves for glutamate and other agonists to the left, indicating enhanced receptor sensitivity. Specifically:

  • EC50 Values : this compound has been shown to have EC50 values in the range of 400 to 800 nM when potentiating responses to glutamate .
  • Potentiation Factor : In fluorometric calcium assays, this compound increased responses by 7- to 8-fold .

Selectivity and Efficacy

This compound is highly selective for mGluR5 with minimal activity on other metabotropic glutamate receptors (mGluR4 and mGluR8) . This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

Impact on NMDA Receptor Currents

This compound has been found to enhance NMDA receptor currents in hippocampal slices, which is significant given the role of NMDA receptors in synaptic plasticity and cognitive functions. This potentiation could provide insights into this compound's potential utility in treating cognitive deficits associated with various psychiatric disorders .

Case Studies and Applications

Research into this compound's biological activity includes various studies that highlight its potential therapeutic applications:

Study Findings
Chen et al. (2004)Demonstrated that this compound potentiates mGluR5-mediated enhancement of NMDA receptor currents in hippocampal slices .
Noetzel et al. (2019)Identified novel analogs of this compound with improved binding characteristics and potential for drug development .
Pharmacological StudiesShowed that this compound's modulation of mGluR5 could reverse cognitive deficits induced by NMDA receptor antagonists in animal models .

Challenges and Future Directions

Despite its promising biological activity, this compound faces challenges regarding its solubility and pharmacokinetic properties, which limit its use in vivo. Future research is directed at developing more soluble analogs or derivatives that maintain efficacy while improving bioavailability for therapeutic use.

Propiedades

IUPAC Name

N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOUABRZSDGGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433014
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693288-97-0
Record name N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CPPHA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 693288-97-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 1-3 (6.0 g 0.015 moles) was dissolved in 50 mL of DMF. To that pthalimide (3.31 g 0.023 moles), K2CO3 (6.2 g 0.045 moles) and a catalytic amount of KI were added and allowed to stir at 50° C. overnight. Upon completion the reaction was diluted with ethyl acetate and then washed with brine (6×25 mL's) to afford 2.9 grams of 1-4 in a crude mixture, which was then purified by normal phase chromatography. 1H NMR (300 MHz, CDCl3): 4.83 ppm (2H, S); 7.05 ppm (2H, m); 7.36 ppm (1H, dd, J=2.4 Hz, 8.6 Hz); 7.50 ppm (1H, dt, J=1.5 Hz, 8.5 Hz); 7.59 ppm (1H, d, J=2.4 Hz); 7.75 ppm (3H, m); 7.91 ppm (2H, m); 8.18 ppm (1H, d, 7.2 Hz); 10.17 ppm (1H, s); 12.27 ppm (1H,s) Analytical LCMS: single peak (214 nm) at 3.633 min (CH3CN/H2O/1% TFA, 4 min gradient), HRMS calc'd for C22H15N2O4Cl (M+H), 407.0799; found 407.0793 (M+H).
Name
Compound 1-3
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cppha
Reactant of Route 2
Reactant of Route 2
Cppha
Reactant of Route 3
Reactant of Route 3
Cppha
Reactant of Route 4
Reactant of Route 4
Cppha
Reactant of Route 5
Cppha
Reactant of Route 6
Reactant of Route 6
Cppha

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.